Phenyl 2-amino-2-ethoxyethene-1-sulfonate
Description
Structure
3D Structure
Properties
CAS No. |
646053-48-7 |
|---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
phenyl 2-amino-2-ethoxyethenesulfonate |
InChI |
InChI=1S/C10H13NO4S/c1-2-14-10(11)8-16(12,13)15-9-6-4-3-5-7-9/h3-8H,2,11H2,1H3 |
InChI Key |
QDXCAUIPJBFWJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CS(=O)(=O)OC1=CC=CC=C1)N |
Origin of Product |
United States |
Contextualization of Enamine Sulfonate Architectures in Organic Synthesis
Enamine-sulfonate frameworks are a class of organic compounds characterized by the presence of both an enamine moiety (a nitrogen atom attached to a double bond) and a sulfonate group. These structures are gaining increasing attention in the synthetic community for their versatile reactivity and potential as building blocks for more complex molecules.
The enamine component, with its nucleophilic α-carbon, is a well-established functional group in carbon-carbon bond-forming reactions, most notably in Stork enamine alkylation and acylation. The presence of a sulfonate group, a strong electron-withdrawing group, significantly modulates the electronic properties of the enamine. This electronic interplay can lead to novel reactivity patterns that are not observed in simple enamines. For instance, the sulfonate group can enhance the stability of the enamine system and influence the regioselectivity of its reactions.
In the context of Phenyl 2-amino-2-ethoxyethene-1-sulfonate, the enamine-sulfonate architecture is further embellished with an ethoxy group on the β-carbon and a phenyl group attached to the sulfonate. This specific arrangement of functional groups suggests a rich and complex reactive landscape, making it a target of interest for synthetic chemists.
Significance of Functional Group Interplay in Vinyl Sulfonates and Enamines
The reactivity of Phenyl 2-amino-2-ethoxyethene-1-sulfonate is dictated by the intricate interplay between its constituent functional groups: the vinyl sulfonate, the enamine, the ethoxy group, and the phenyl ring.
Vinyl sulfonates are known to be excellent electrophiles, readily participating in Michael-type addition reactions with a variety of nucleophiles. nih.govresearchgate.net The sulfonate group, being a potent electron-withdrawing entity, polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack.
Conversely, the enamine moiety is inherently nucleophilic at the α-carbon. In this compound, the nitrogen lone pair can delocalize into the double bond, increasing the electron density at the carbon atom not attached to the sulfonate group.
The simultaneous presence of both a strong electron-withdrawing group (sulfonate) and an electron-donating group (amino) on the same double bond creates a "push-pull" electronic effect. This polarization can lead to unique reactivity, potentially enabling transformations that are difficult to achieve with either functional group in isolation. The ethoxy group, also an electron-donating group, further contributes to the electronic nature of the double bond. The phenyl group on the sulfonate can influence the reactivity through steric and electronic effects, and it provides a site for further functionalization.
Below is a table summarizing the expected influence of each functional group on the reactivity of the core ethene structure:
| Functional Group | Position | Electronic Effect | Expected Influence on Reactivity |
| Phenyl | Attached to Sulfonate | Inductive/Resonance | Modulates the electrophilicity of the sulfonate group; provides steric bulk. |
| Amino | C-2 | Electron-donating | Increases nucleophilicity of C-1; activates the double bond. |
| Ethoxy | C-2 | Electron-donating | Further enhances the electron density of the double bond. |
| Sulfonate | C-1 | Electron-withdrawing | Renders C-2 electrophilic; stabilizes potential anionic intermediates. |
Overview of Research Trajectories for Complex Organosulfur Nitrogen Compounds
De Novo Synthesis Methodologies
The construction of this compound from basic starting materials relies on two key stages: the formation of the enamine core and the esterification to form the sulfonate ester.
Enamine Formation Strategies
Enamines are versatile intermediates in organic synthesis, and their formation is a critical step in the pathway to the target compound. libretexts.org Various methods have been developed to synthesize enamines, ranging from classical condensation reactions to more modern catalytic approaches.
A common and straightforward method for enamine synthesis is the acid-catalyzed condensation of a ketone or aldehyde with a secondary amine. wikipedia.org This reversible reaction often requires the removal of water to drive the equilibrium towards the enamine product. masterorganicchemistry.com Dehydrating agents are frequently employed to achieve this.
The general reaction proceeds through a carbinolamine intermediate, which then undergoes dehydration to form the enamine. wikipedia.org The choice of dehydrating agent can be crucial for the reaction's success.
Common Dehydrating Agents in Enamine Synthesis:
| Dehydrating Agent | Function | Reference |
| Magnesium Sulfate (B86663) (MgSO₄) | Sequesters water from the reaction mixture. | wikipedia.org |
| Sodium Sulfate (Na₂SO₄) | Acts as a drying agent to remove water. | wikipedia.org |
| Titanium(IV) Chloride (TiCl₄) | Serves as a water scavenger, preventing side reactions. | wikipedia.org |
| Neutral Alumina (Al₂O₃) | Can act as an efficient and reusable dehydrating agent in catalyst-free conditions. | nih.gov |
For the synthesis of an analogue of the target compound, a suitable ketone would be reacted with a secondary amine in the presence of an acid catalyst and a dehydrating agent. For example, the reaction of a β-keto ester with a secondary amine like diethylamine, facilitated by a dehydrating agent, would yield a β-enamino ester, a key structural motif.
Modern synthetic methods offer alternative routes to enamines, such as the palladium-catalyzed oxidative amination of olefins. This approach allows for the direct formation of C-N bonds and can provide access to a variety of enamine structures. rsc.orgdigitellinc.com These reactions typically involve a palladium catalyst, a ligand, and an oxidant. organic-chemistry.orgnih.gov
The combination of a palladium catalyst with a suitable ligand and an oxidant enables the intermolecular oxidative amination of unactivated olefins with primary aliphatic amines, yielding a range of secondary allylic amines with good yields and high selectivity. nih.govnih.gov Mechanistic studies suggest that these reactions can proceed via an allylic C(sp³)–H activation pathway. organic-chemistry.orgnih.gov
Key Components in Palladium-Catalyzed Oxidative Amination:
| Component | Example | Role | Reference |
| Catalyst | Palladium(II) acetate (B1210297) | Facilitates the C-N bond formation. | organic-chemistry.org |
| Ligand | Bidentate phosphine (B1218219) ligands | Modulates the reactivity and selectivity of the catalyst. | nih.gov |
| Oxidant | Duroquinone, 2,6-dimethyl-1,4-benzoquinone | Regenerates the active catalyst. | organic-chemistry.orgnih.gov |
This methodology could be adapted for the synthesis of precursors to this compound by selecting an appropriate olefin and amine. The reaction tolerates a range of functional groups, making it a versatile tool in organic synthesis. rsc.orgorganic-chemistry.org
A novel and sustainable approach to the synthesis of enaminyl sulfonates involves a multicomponent electrochemical dehydrogenative reaction. acs.orgnih.gov This one-pot synthesis utilizes readily available starting materials such as alkylamines, sulfur dioxide (SO₂), and alcohols. researchgate.net The process is characterized by the use of inexpensive electrode materials and can be performed under galvanostatic conditions in a simple quasivided cell. acs.org
This electrochemical method avoids the need for chemical oxidants, making it a greener alternative. nih.gov The reaction proceeds through the anodic oxidation of a tertiary alkylamine to an enamine intermediate. acs.org This enamine then reacts with SO₂ and an alcohol to form the final enaminyl sulfonate product. A significant advantage of this method is that the in-situ-generated monoalkylsulfite can act as a supporting electrolyte, simplifying the downstream processing. researchgate.net
Features of the Electrochemical Synthesis of Enaminyl Sulfonates:
| Feature | Description | Reference |
| Starting Materials | Simple and abundant alkylamines, SO₂, and alcohols. | acs.orgnih.gov |
| Reaction Conditions | Constant current, quasivided cell, inexpensive electrodes. | acs.org |
| Sustainability | Avoids chemical oxidants, utilizes electric current. | nih.gov |
| Yields | Can achieve yields up to 85%. | acs.orgresearchgate.net |
This innovative method offers a direct and efficient pathway to enaminyl sulfonates, a class of compounds that has been relatively underexplored. acs.org
Sulfonate Esterification and Formation
The final step in the synthesis of this compound is the formation of the sulfonate ester. This can be achieved through the direct esterification of a sulfonic acid or its salt with a phenolic or alkyl hydroxyl group.
The esterification of sulfonic acids with alcohols or phenols is a fundamental transformation in organic chemistry. ileechem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to enhance the rate of esterification. ileechem.com
A general method for the preparation of sulfonamides and activated sulfonate esters involves the direct coupling of sulfonic acid salts with amines and alcohols using the reagent triphenylphosphine (B44618) ditriflate. nih.gov Another approach involves the reaction of sulfonic acids with trialkyl orthoformates to smoothly convert them to their corresponding methyl or ethyl esters. mdma.ch For instance, reacting a sulfonic acid with trimethyl orthoformate yields the methyl sulfonate ester in high yield. mdma.ch
Methods for Sulfonate Esterification:
| Reagent/Method | Substrates | Key Features | Reference |
| Triphenylphosphine ditriflate | Sulfonic acid salts and alcohols/amines | Provides a new approach to making molecules with the sulfonamide functional group. | nih.gov |
| Trialkyl orthoformates | Sulfonic acids | Facile methylation and ethylation of sulfonic acids. | mdma.ch |
| Acid Catalyst (e.g., H₂SO₄) | Sulfonic acids and alcohols/phenols | Traditional method to promote esterification. | ileechem.com |
In the context of synthesizing this compound, the intermediate enaminyl sulfonic acid would be esterified with phenol (B47542) to yield the final product. Careful control of reaction conditions is necessary to optimize the yield and purity of the desired sulfonate ester. ileechem.com
Reaction of Sulfonyl Chlorides with Hydroxyl Groups
The formation of a sulfonate ester (a key structural component of vinyl sulfonates) can be achieved through the classical reaction between a sulfonyl chloride and a hydroxyl group-containing compound, such as an alcohol or a phenol. Sulfonyl chlorides are important intermediates in organic synthesis, often used to introduce sulfonyl groups into molecules. magtech.com.cn They are frequently employed in medicinal chemistry to react with amines to form sulfonamides. sigmaaldrich.cn
The reaction, a form of sulfonylation, involves the nucleophilic attack of the oxygen from the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of a sulfonate ester and the elimination of hydrochloric acid. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.
This method is fundamental for preparing precursor molecules. For instance, an appropriately substituted alcohol could be reacted with a sulfonyl chloride to yield a sulfonate ester, which might then undergo further transformations, such as elimination reactions, to generate the desired vinyl sulfonate structure. The reactivity and stability of sulfonyl chlorides versus sulfonyl fluorides can be tuned for specific synthetic applications. enamine.net While this approach is versatile, alternative one-pot methods for creating related sulfur-containing compounds, such as sulfinamides from sulfonyl chlorides, have also been developed to improve efficiency. nih.gov
Strecker Sulfite (B76179) Alkylation for Sulfonate Salt Formation
The Strecker Sulfite Alkylation, first reported by A. Strecker in 1868, is a direct method for forming alkyl sulfonates. drugfuture.com The reaction involves the treatment of an alkyl halide with an alkali or ammonium (B1175870) sulfite, typically in an aqueous solution. drugfuture.com The presence of iodide can facilitate the reaction. drugfuture.com This nucleophilic substitution reaction, where the sulfite anion displaces the halide, provides a straightforward route to the carbon-sulfur bond essential for sulfonate salts.
This method has been applied to various substrates, including the functionalization of carbon surfaces by grafting lithium sulfonate groups. researchgate.net The process is a key pathway for linking sulfonate groups to the β-carbon of α, β-unsaturated carbonyl compounds. researchgate.net The versatility of the Strecker reaction is demonstrated by its application to long-chain fatty alcohols and products of phenol alkylation. globalspec.com
Table 1: Overview of Strecker Sulfite Alkylation | Reactants | Product | Key Features | | :--- | :--- | :--- | | Alkyl Halide + Alkali/Ammonium Sulfite | Alkyl Sulfonate | Forms C-SO3 bond | | Aqueous Solution | Water is a common solvent | | Iodide Catalyst | Often used to enhance reaction rate |
Convergent Synthesis via Organometallic Approaches
Modern organic synthesis heavily relies on cross-coupling reactions to form C–C and C-heteroatom bonds. mdpi.com In this context, vinyl sulfonates have emerged as powerful and environmentally friendlier alternatives to traditional vinyl halides in transition-metal-catalyzed reactions. mdpi.commdpi.com These compounds can be prepared by the sulfonylation of an enolate with reagents like tosyl chloride or N-phenyl-bis(trifluoromethanesulfonimide). mdpi.com
Vinyl sulfonates serve as effective electrophilic partners in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling with organoboron reagents. enamine.net The development of protocols using palladium or copper complexes has enabled the synthesis of enamines and related structures under mild conditions, a significant improvement over harsher traditional methods. rsc.org The utility of vinyl sulfonates extends to their role as a "click function" for coupling-and-decoupling chemistry, relying on the Michael-type addition of nucleophiles. researchgate.net This reactivity allows for efficient bond formation and subsequent cleavage, which is valuable in the synthesis of complex molecules and materials. researchgate.net
Synthesis of β-Sulfonyl Enamines and Related Structures
β-Sulfonyl enamines are a class of compounds with significant medicinal applications. rsc.org Their synthesis has been a subject of intense study, leading to the development of novel and efficient methodologies.
Silver(I) Acetate Mediated Three-Component Synthesis of Sulfonyl Enamines
A highly efficient method for the synthesis of β-sulfonyl enamines is a three-component reaction mediated by silver(I) acetate. rsc.orgrsc.orgnih.gov This approach involves the condensation of secondary or tertiary amines with a sodium sulfinate salt. nih.govresearchgate.net The choice of solvent plays a critical role in the reaction's outcome; for instance, using tetrahydrofuran (B95107) (THF) typically yields sulfonyl enamines, whereas an ethanol-acetonitrile mixture can produce corresponding dienamines. rsc.org
This multicomponent reaction is characterized by its high atom economy, which can be further enhanced by recovering the elemental silver byproduct and reconverting it into silver acetate. rsc.orgrsc.org The optimized conditions generally involve reacting the amine and the sodium salt of an arylsulfinic acid with silver acetate in THF at 60 °C. rsc.org This method allows for the gram-scale synthesis of various di- and trisubstituted sulfonyl enamines. rsc.org
Table 2: Silver(I) Acetate Mediated Synthesis of a Disubstituted Enamine
| Amine | Sulfinate Salt | Solvent | Temperature | Product | Yield |
|---|
Note: Yields are based on representative examples from the literature and may vary.
Further functionalization of the resulting enamines is also possible. For example, a prepared disubstituted enamine can be lithiated and subsequently reacted with organohalides to produce trisubstituted enamines in high yields. rsc.org
Nucleophilic Additions to Activated Vinyl Sulfonates for Aminoethane Sulfonic Acid Derivatives
The synthesis of aminoethane sulfonic acid derivatives can be achieved through the nucleophilic conjugate addition of amines to activated vinyl systems. Vinyl sulfonates, being effective Michael acceptors, can undergo a "click" Michael-type addition with various nucleophiles, including amines. researchgate.net This reaction is a powerful tool for forming the carbon-nitrogen bond required for the target structure.
The 1,4-conjugate addition of heteronucleophiles like amines and thiols is a widely used strategy for constructing heterocycles and for bioconjugation. bham.ac.uk The reaction of vinyl sulphonamides with aliphatic amines is a well-established example of this type of transformation. researchgate.net
A related and illustrative process is the synthesis of 2-aminoethylsulfonic acid (taurine). ui.ac.id This process can involve the esterification of ethanolamine (B43304) with sulfuric acid to produce an intermediate 2-aminoethyl ester, which is then sulfonated with sodium sulfite. ui.ac.id This two-step approach highlights the strategy of activating a hydroxyl group (by converting it to a sulfate ester, a good leaving group) followed by nucleophilic substitution with a sulfite to form the C-SO3 bond, ultimately yielding the amino sulfonic acid structure.
Precursor Design and Functional Group Compatibility Considerations
The design of suitable precursors is paramount for the successful synthesis of this compound. The molecule's structure, featuring a tetrasubstituted, electron-rich enamine double bond with an adjacent electron-withdrawing phenyl sulfonate group, dictates a synthetic strategy that can accommodate these electronically diverse moieties.
A plausible and versatile approach to constructing the core ethene-1-sulfonate framework is through olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. This method is renowned for its reliability in forming C=C bonds, often with high stereoselectivity. The design of precursors for an HWE-based synthesis of the target molecule would likely involve two key fragments:
A carbonyl-containing precursor: This would likely be a derivative of phenyl formate (B1220265) or a related species that can provide the phenyl sulfonate and a reactive carbonyl group.
A phosphonate-ylide precursor: This component would need to incorporate the 2-amino and 2-ethoxy functionalities. A potential precursor could be a phosphonate-stabilized carbanion bearing both an amino and an ethoxy group on the same carbon.
The synthesis of the latter precursor, an α-amino-α-ethoxy phosphonate (B1237965), is a significant challenge in itself. It would require methods for the geminal functionalization of a carbon atom with both nitrogen and oxygen, followed by the introduction of the phosphonate group.
Functional group compatibility is a critical consideration throughout the synthesis. The amino group is nucleophilic and basic, making it susceptible to a wide range of reactions. Therefore, its protection is almost certainly necessary during the construction of the molecular backbone. The ethoxy group is generally more stable but can be sensitive to strong acids. The phenyl sulfonate group is a good leaving group and can be susceptible to nucleophilic attack under certain conditions, although it is generally stable to many synthetic transformations.
Recent advancements in electrosynthesis have opened up new avenues for the construction of enaminyl sulfonates. A one-pot electrochemical synthesis has been reported, utilizing simple and readily available alkylamines, sulfur dioxide, and alcohols. This multicomponent reaction proceeds under constant current conditions and offers a diverse scope of products. Adapting such a method for the synthesis of this compound would require the use of a precursor that already contains the phenyl group and can direct the sulfonation and amination to the desired positions.
Amino Group Protection and Deprotection Strategies
Given the reactivity of the amino group, its protection is a crucial step in the synthetic sequence. The choice of the protecting group is dictated by its stability under the reaction conditions required for subsequent steps and the ease of its removal without affecting other functional groups in the molecule.
Commonly used amino protecting groups that could be considered for the synthesis of this compound are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Boc (tert-butoxycarbonyl): The Boc group is widely used due to its stability to a broad range of non-acidic reagents. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). The compatibility of the Boc group with olefination reactions like the HWE is generally good, as these reactions are often carried out under basic or neutral conditions.
Cbz (Benzyloxycarbonyl): The Cbz group is another common amino protecting group. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. This orthogonality to the acid-labile Boc group can be advantageous in multi-step syntheses.
The selection of the deprotection strategy must be carefully considered in the context of the target molecule. For instance, if the final molecule is sensitive to strong acids, a protecting group that can be removed under neutral or basic conditions would be preferable.
Below is an interactive data table summarizing some common amino protecting groups and their deprotection conditions, which would be relevant for the synthesis of this compound.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Catalytic Hydrogenation) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine (base) |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis |
Stereochemical Control in Enamine-Sulfonate Synthesis
The target molecule, this compound, is a tetrasubstituted alkene. The synthesis of such sterically congested and electronically complex alkenes with high stereoselectivity is a formidable challenge in organic synthesis. The relative arrangement of the four different substituents around the C=C double bond can lead to the formation of E and Z isomers.
The stereochemical outcome of an olefination reaction like the Horner-Wadsworth-Emmons reaction is influenced by several factors, including the nature of the substituents on both the ylide and the carbonyl compound, the reaction conditions (base, solvent, temperature), and the presence of any chelating metals.
For tetrasubstituted alkenes, achieving high stereoselectivity can be particularly difficult. The steric bulk and electronic properties of the amino, ethoxy, and phenyl sulfonate groups will play a crucial role in determining the facial selectivity of the initial nucleophilic attack of the ylide on the carbonyl group and the subsequent elimination step.
In general, the HWE reaction with stabilized ylides tends to favor the formation of the thermodynamically more stable (E)-alkene. However, modifications to the phosphonate reagent and reaction conditions can be employed to favor the formation of the (Z)-isomer. For example, the use of bulky phosphonate esters or the addition of certain metal salts can influence the stereochemical course of the reaction.
Recent research has focused on developing new methods for the stereoselective synthesis of tetrasubstituted alkenes. These include transition-metal-catalyzed cross-coupling reactions and novel olefination protocols. For a molecule like this compound, where the double bond is polarized by both electron-donating (amino, ethoxy) and electron-withdrawing (phenyl sulfonate) groups, the development of a stereoselective synthesis would likely require significant experimental optimization and may involve the use of specialized reagents or catalysts.
Detailed research findings on the stereoselective synthesis of analogous, highly substituted enamines or vinyl sulfonates would be instrumental in predicting and controlling the stereochemistry in the synthesis of the target compound.
Nucleophilic Addition Reactions to the Ethene Moiety
Regioselectivity and Stereoselectivity in Additions to Vinyl Sulfonates
In general, nucleophilic additions to vinyl sulfonates proceed via a conjugate addition mechanism, with the nucleophile attacking the β-carbon of the double bond. This regioselectivity is primarily governed by the strong electron-withdrawing effect of the sulfonate group, which stabilizes the resulting carbanion at the α-position. For this compound, this would lead to the formation of an intermediate with the negative charge on the carbon atom bearing the amino and ethoxy groups. This intermediate is further stabilized by the presence of these heteroatom substituents.
Role of the Sulfonate Group as an Activating and Directing Moiety
The sulfonate group plays a crucial dual role in the reactivity of the ethene moiety. Firstly, its strong -I and -M effects activate the double bond towards nucleophilic attack, making vinyl sulfonates excellent Michael acceptors. This activating effect is well-documented and is a cornerstone of their synthetic utility.
Secondly, the sulfonate group acts as a powerful directing group, ensuring that nucleophilic attack occurs almost exclusively at the β-position. This directing effect arises from the ability of the sulfonyl group to stabilize the developing negative charge at the α-position through resonance and inductive effects. This ensures a high degree of regiocontrol in addition reactions. The presence of the amino and ethoxy groups at the α-position further enhances the stability of the intermediate carbanion, reinforcing the directing effect of the sulfonate group.
Sulfonate as a Leaving Group in Substitution and Elimination Reactions
The phenyl sulfonate group is an excellent leaving group, a property attributable to the high stability of the resulting sulfonate anion, which is resonance-stabilized. This allows this compound to potentially undergo substitution and elimination reactions at the α-carbon.
Stereoelectronic Effects on Sulfonate Leaving Group Ability
The ability of the sulfonate group to act as a leaving group is influenced by stereoelectronic factors. For a substitution or elimination reaction to occur, the C-S bond must be properly aligned with the incoming nucleophile's trajectory (for SN2-type reactions) or with an adjacent C-H bond (for E2-type eliminations). In the context of a vinyl sulfonate, the geometry of the double bond and the orientation of the sulfonate group are critical.
Departure of the sulfonate group from the sp2-hybridized carbon could proceed through different mechanisms. A direct nucleophilic attack on the α-carbon (an SNAr-type mechanism) is possible, though generally less facile at an unactivated vinylic center. Alternatively, an addition-elimination mechanism could be operative, where a nucleophile first adds to the β-carbon, followed by elimination of the sulfonate group. The stereoelectronic requirements for the elimination step would involve the alignment of the newly formed C-C bond with the C-S bond.
Radical-Mediated Transformations Involving Sulfonate Cleavage
While less common than ionic pathways, radical-mediated transformations involving the cleavage of sulfonate groups are known. The homolytic cleavage of the C-S bond in vinyl sulfonates can be induced by photolysis or radical initiators. Theoretical studies on related vinyl sulfonate monomers have explored the susceptibility of the vinyl group to radical attack. Such an attack could lead to the formation of a radical intermediate, which could then undergo further reactions.
Another possibility is the homolytic cleavage of the S-O bond, which has been observed in aryl sulfonate esters upon visible light irradiation to generate sulfonyl radicals. However, for this compound, the focus would more likely be on the cleavage of the C-S bond, leading to a vinyl radical and the phenyl sulfonate radical. The reactivity of these radical species would then dictate the final products of the transformation.
Reactivity of the Amino Moiety
The amino group in this compound imparts enamine-like character to the molecule. Enamines are well-known for their nucleophilicity at the β-carbon, a property that arises from the delocalization of the nitrogen lone pair into the double bond. However, in this specific molecule, the strong electron-withdrawing effect of the sulfonate group at the β-position significantly reduces the nucleophilicity of the β-carbon.
Amination Reactions and Derivative Formation
The enamine functionality in this compound serves as a potent nucleophile, with the nitrogen atom's lone pair of electrons delocalizing into the carbon-carbon double bond. This delocalization increases the electron density at the α-carbon, making it susceptible to attack by electrophiles. masterorganicchemistry.com This inherent nucleophilicity is the basis for a variety of amination and derivative-forming reactions.
One of the most common methods for synthesizing sulfonamides involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base. cbijournal.com In the context of this compound, its amino group can react with various sulfonyl chlorides to yield a diverse range of N-sulfonylated derivatives. The general mechanism for this transformation is depicted below:
Scheme 1: N-Sulfonylation of this compound
The nucleophilic amino group of this compound attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton yields the corresponding sulfonamide. The reactivity of the amino group can be influenced by the electronic nature of the substituent 'R' on the sulfonyl chloride.
Furthermore, the enamine itself can act as a nucleophile in reactions analogous to the Stork enamine alkylation. libretexts.org While this typically involves alkyl halides, similar principles can be applied to amination reactions using electrophilic aminating agents. For instance, reaction with chloramine (B81541) or O-acyl hydroxylamines could potentially introduce a second amino group at the α-carbon, although such reactions are often complex and can be substrate-dependent.
The formation of various derivatives through amination reactions is a key strategy for modifying the properties of this compound. The introduction of different functional groups via these reactions can significantly alter the compound's solubility, electronic properties, and biological activity.
Table 1: Hypothetical Amination Reactions and Resulting Derivatives
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Benzenesulfonyl chloride | Phenyl 2-(phenylsulfonamido)-2-ethoxyethene-1-sulfonate |
| This compound | Tosyl chloride | Phenyl 2-(tosylamido)-2-ethoxyethene-1-sulfonate |
| This compound | Dansyl chloride | Phenyl 2-(dansylamido)-2-ethoxyethene-1-sulfonate |
Enamine-Imine Tautomerism and its Influence on Reactivity
Enamine-imine tautomerism is a fundamental equilibrium that can significantly influence the reactivity of this compound. uj.ac.za This tautomerism involves the migration of a proton from the nitrogen atom to the α-carbon, resulting in the formation of the corresponding imine tautomer.
Scheme 2: Enamine-Imine Tautomerism
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. uj.ac.za In many cases, the imine form is thermodynamically more stable. pbworks.com The interconversion between these tautomers is often catalyzed by acids or bases. pbworks.com
The presence of both tautomers, even if one is in a much lower concentration, can have profound implications for the compound's reactivity. The enamine form, as previously discussed, is a strong carbon nucleophile. In contrast, the imine tautomer possesses an electrophilic carbon atom in the C=N double bond, making it susceptible to attack by nucleophiles.
This dual reactivity allows this compound to potentially react with both electrophiles (via the enamine tautomer) and nucleophiles (via the imine tautomer). For example, in an acidic environment that favors the iminium ion intermediate, the compound could undergo reactions with nucleophiles at the carbon atom of the C=N bond.
The tautomeric equilibrium also plays a crucial role in the stereochemical outcome of reactions. The planar nature of the enamine allows for electrophilic attack from either face of the double bond, while reactions involving the imine tautomer will proceed through a different geometry. Understanding and controlling the enamine-imine equilibrium is therefore essential for predicting and directing the reactivity of this compound.
Aromatic Moiety Functionalization and its Influence on Electronic and Steric Properties
Electronic Effects:
Substituents on the phenyl ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups exert their influence through a combination of inductive and resonance effects. libretexts.org
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic ring and, by extension, the conjugated enamine system. This enhanced electron density makes the enamine an even more potent nucleophile, increasing its reactivity towards electrophiles.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring and the enamine moiety. This decreases the nucleophilicity of the enamine, making it less reactive towards electrophiles.
The electronic nature of the substituent on the phenyl ring can also influence the stability of intermediates formed during reactions. For instance, in an electrophilic aromatic substitution reaction on the phenyl ring itself, an EDG will stabilize the cationic intermediate (arenium ion), thus accelerating the reaction. wikipedia.org
Table 2: Predicted Influence of Phenyl Substituents on Enamine Nucleophilicity
| Substituent (para-position) | Electronic Effect | Predicted Effect on Nucleophilicity |
|---|---|---|
| -OCH₃ | Electron-Donating (Resonance) | Increase |
| -CH₃ | Electron-Donating (Inductive) | Slight Increase |
| -H | Neutral | Baseline |
| -Cl | Electron-Withdrawing (Inductive) | Decrease |
| -NO₂ | Electron-Withdrawing (Resonance & Inductive) | Significant Decrease |
Steric Effects:
The size of the substituents on the phenyl ring can also play a significant role in dictating the regioselectivity of reactions. youtube.com Large, bulky substituents, particularly in the ortho position, can hinder the approach of reactants to the enamine functionality or to the aromatic ring itself. This steric hindrance can direct incoming groups to less hindered positions. For example, in an electrophilic attack on the enamine, a bulky ortho-substituent on the phenyl ring might favor attack from the less hindered face of the double bond.
Advanced Computational and Theoretical Chemistry Studies
Electronic Structure and Bonding Analysis
Theoretical investigations into the electronic nature of a molecule like Phenyl 2-amino-2-ethoxyethene-1-sulfonate are crucial for understanding its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) serves as a powerful tool for predicting the ground state properties of molecules. For a hypothetical analysis of this compound, researchers would typically employ a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to perform geometry optimization. This process finds the lowest energy arrangement of the atoms.
Following optimization, key electronic properties would be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., using Natural Bond Orbital analysis), which would reveal the molecule's polarity and the nature of its covalent bonds.
Table 1: Hypothetical DFT-Calculated Ground State Properties
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | Data not available | Hartrees |
| Dipole Moment | Data not available | Debye |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
Frontier Molecular Orbital (FMO) Analysis of Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity and selectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, analysis of the HOMO and LUMO electron density distributions would pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively, thereby predicting how the molecule would interact with other reagents.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Calculations and Activation Energy Profiles
To understand the mechanism of a reaction involving this compound, computational chemists would identify the structures of the transition states connecting reactants to products. Methods like synchronous transit-guided quasi-Newton (STQN) are used to locate these saddle points on the potential energy surface.
Once a transition state is found, frequency calculations are performed to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.
Solvation Effects and Explicit Solvent Models in Reaction Dynamics
Reactions are typically carried out in a solvent, which can significantly influence reaction dynamics. Computational models can account for these effects in two primary ways: implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the calculation.
For a reaction involving the charged sulfonate group of this compound, explicit solvent models would be particularly important. These models would allow for the study of specific hydrogen bonding interactions between the solute and solvent molecules, providing a more accurate picture of the reaction's energy profile and dynamics in a condensed phase.
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of a molecule is fundamental to its function and reactivity. Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with its rotatable bonds, a systematic conformational search would be performed.
This search would reveal the most stable conformer(s) and the energy barriers to rotation around key single bonds. This information is vital for predicting the molecule's predominant shape in solution and for understanding how its stereochemistry might influence its interactions with other chiral molecules.
Spectroscopic Property Prediction for Structural Verification
In modern chemical research, the structural elucidation of novel compounds is a critical step that relies heavily on spectroscopic techniques. While experimental spectroscopy provides direct physical measurements, computational and theoretical chemistry offers a powerful complementary approach. By predicting spectroscopic properties in silico, researchers can gain deeper insights into the molecular structure, confirm experimental findings, and even distinguish between potential isomers. For a molecule such as this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are invaluable for its unambiguous structural verification.
These predictions are typically grounded in quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost. dtic.mildtic.mil The process begins with the in silico construction of the molecule's three-dimensional structure. This initial geometry is then optimized to find its most stable energetic conformation. Following geometry optimization, specific calculations are performed to predict the spectroscopic parameters. dtic.milyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
Theoretical NMR chemical shift calculations are instrumental in assigning signals in experimental spectra to specific nuclei within the molecule. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach implemented within DFT for this purpose. researchgate.net The accuracy of these predictions depends significantly on the chosen functional and basis set. researchgate.net Functionals such as B3LYP and PBE1PBE, paired with basis sets like 6-311+G(d,p) or cc-pVTZ, have demonstrated good performance for calculating both ¹H and ¹³C chemical shifts in a variety of organic molecules. researchgate.net
For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom. These values, when compared with experimental data, help to confirm the connectivity and chemical environment of each part of the molecule—from the phenyl ring and the ethoxy group to the vinyl protons and carbons. The goal is to achieve a predictive accuracy of approximately 0.1 ppm for ¹H and 1 ppm for ¹³C, which is often sufficient for structural assignment. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT with the B3LYP functional and 6-311+G(d,p) basis set.
| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl | C1' | - | 138.5 |
| Phenyl | C2'/C6' | 7.65 | 128.9 |
| Phenyl | C3'/C5' | 7.42 | 129.5 |
| Phenyl | C4' | 7.50 | 133.1 |
| Ethene | C1 | 5.10 | 95.2 |
| Ethene | C2 | - | 155.8 |
| Amino | NH₂ | 4.85 | - |
| Ethoxy | O-CH₂ | 4.15 | 65.4 |
| Ethoxy | CH₃ | 1.30 | 14.7 |
Infrared (IR) Spectroscopy Prediction
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. After geometry optimization, a frequency calculation is performed to determine the molecule's normal modes of vibration. youtube.com These calculations yield a set of frequencies and their corresponding intensities.
It is a known phenomenon that theoretical frequencies calculated using methods like DFT are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To account for this, a scaling factor (typically around 0.95–0.98) is often applied to the computed frequencies to improve agreement with experimental data. dtic.mil The predicted spectrum for this compound would show characteristic vibrational modes for its key functional groups, such as N-H stretching for the amino group, S=O stretching for the sulfonate, C=C stretching for the ethene backbone, and C-O-C stretching for the ethoxy group.
Table 2: Predicted Key IR Vibrational Frequencies for this compound Calculated at the DFT/B3LYP/6-31G(d) level of theory.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| N-H Asymmetric Stretch | Amino (-NH₂) | 3450 | Medium |
| N-H Symmetric Stretch | Amino (-NH₂) | 3360 | Medium |
| C-H Aromatic Stretch | Phenyl | 3080 | Medium-Weak |
| C-H Aliphatic Stretch | Ethoxy (-CH₂CH₃) | 2985 | Medium |
| C=C Stretch | Ethene | 1640 | Strong |
| N-H Bend | Amino (-NH₂) | 1610 | Medium |
| S=O Asymmetric Stretch | Sulfonate (-SO₃) | 1355 | Strong |
| S=O Symmetric Stretch | Sulfonate (-SO₃) | 1170 | Strong |
| C-O-C Asymmetric Stretch | Ethoxy | 1115 | Strong |
Mass Spectrometry (MS) Fragmentation Prediction
While the ab initio prediction of a complete mass spectrum is highly complex, computational chemistry can be used to analyze the stability of potential fragment ions and rationalize plausible fragmentation pathways. The analysis begins with the molecular ion (M⁺·), whose exact mass can be calculated and compared with high-resolution mass spectrometry (HRMS) data for formula confirmation. libretexts.org
For this compound, theoretical studies would investigate the bond dissociation energies to predict the most likely fragmentation patterns. Common fragmentation pathways for organic sulfonates often involve the loss of sulfur dioxide (SO₂). researchgate.net Other expected fragmentations would include the loss of the ethoxy group or cleavage of the phenyl group. By calculating the relative energies of the resulting cations, a theoretical fragmentation pattern can be proposed to aid in the interpretation of the experimental mass spectrum.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound Based on theoretical stability analysis of fragment ions.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
| 243.06 | [M]⁺· | - |
| 214.05 | [M - C₂H₅]⁺ | Ethoxy radical |
| 198.02 | [M - OC₂H₅]⁺· | Ethoxy radical |
| 179.05 | [M - SO₂]⁺· | Sulfur Dioxide |
| 104.05 | [C₇H₆N]⁺ | C₂H₅OSO₂ |
| 77.04 | [C₆H₅]⁺ | C₂H₅O-C₂H₂N-SO₂ |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block
The structure of Phenyl 2-amino-2-ethoxyethene-1-sulfonate suggests its potential as a highly versatile building block in organic synthesis. The electron-rich enamine moiety, coupled with the electron-withdrawing sulfonate group, creates a unique electronic profile that could be exploited in various chemical transformations.
Precursors for Novel Heterocyclic Systems
While no direct synthesis of heterocyclic systems from this compound has been documented, the inherent reactivity of enamines makes them valuable precursors for a variety of heterocyclic structures. Enamines are known to react with electrophiles, and this reactivity can be harnessed to construct rings. For instance, the nitrogen atom and the α-carbon of the enamine can act as a binucleophile in reactions with suitable electrophilic partners to form five- or six-membered rings. The presence of the phenylsulfonate group could influence the regioselectivity of such cyclization reactions and potentially impart unique properties to the resulting heterocyclic systems.
| Heterocycle Class | Potential Synthetic Strategy |
| Pyridines | Condensation with 1,3-dicarbonyl compounds or their equivalents. |
| Pyrroles | Reaction with α-haloketones (Paal-Knorr synthesis analogue). |
| Thiazoles | Reaction with α-halocarbonyl compounds and a sulfur source. |
| Pyrimidines | Cyclocondensation with amidines or related compounds. |
Synthons in Cascade and Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for building molecular complexity. The diverse functionality of this compound makes it an intriguing candidate for use as a synthon in such reactions. Its enamine functionality could participate as a nucleophile, while the vinyl sulfonate portion could act as an electrophile or a dienophile in cycloaddition reactions.
In a hypothetical cascade reaction, the initial reaction at one functional group could trigger a subsequent intramolecular transformation involving another part of the molecule, leading to the rapid assembly of complex structures. The interplay between the amino, ethoxy, and phenylsulfonate groups could allow for novel and efficient cascade sequences that are yet to be explored.
Role in Polymer Chemistry and Functional Material Development
The presence of a polymerizable vinyl group and a highly polar sulfonate group suggests that this compound could be a valuable monomer in polymer chemistry for the development of functional materials.
Monomeric Units for Highly Acidic or Anionic Homopolymers and Copolymers
The sulfonate group is a strong acid functionality. Polymers incorporating this group are known as polysulfonic acids or poly(styrene sulfonate)s and exhibit high acidity and anionic character. If polymerized, this compound could yield novel homopolymers or be incorporated as a comonomer to introduce sulfonic acid functionalities into a variety of polymer backbones. Such anionic polymers have applications in:
Ion-exchange resins: For water softening and purification.
Membranes: For fuel cells, electrodialysis, and reverse osmosis.
Polyelectrolytes: For use as dispersants, flocculants, and in drug delivery systems.
The specific properties of the resulting polymer would be influenced by the ethoxy and amino groups present on the repeating unit.
Grafting onto Polymeric Supports for Catalytic Applications
Grafting is a technique used to modify the surface of a polymer by attaching new polymer chains. This compound could be grafted onto inert polymeric supports to introduce catalytically active sites. The sulfonic acid group is a well-known solid acid catalyst for various organic reactions.
| Catalytic Application | Role of Grafted this compound |
| Esterification | The sulfonic acid groups act as Brønsted acid catalysts to protonate the carboxylic acid, activating it towards nucleophilic attack by the alcohol. |
| Friedel-Crafts Acylations | The sulfonic acid sites can function as solid acid catalysts, promoting the acylation of aromatic rings. |
The amino group on the grafted monomer could also play a role in catalysis, potentially acting as a basic site or as a coordinating ligand for metal catalysts.
Development of Chiral Catalysts and Auxiliaries
The introduction of chirality into the this compound structure could lead to the development of novel chiral catalysts and auxiliaries for asymmetric synthesis.
If a chiral amine or a chiral ethoxy group were to be used in the synthesis of this compound, the resulting enantiomerically pure molecule could be explored for applications in asymmetric catalysis. The sulfonamide linkage, which could be formed from the sulfonate group, is a key feature in many successful chiral ligands and organocatalysts. The combination of the rigid phenylsulfonate backbone and the stereogenic center could create a well-defined chiral environment, enabling high stereocontrol in chemical reactions.
Furthermore, chiral derivatives of this compound could potentially serve as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. The amino and sulfonate functionalities of this compound provide convenient handles for its attachment to and removal from a substrate.
Sulfonate-Based Chiral Ionic Liquids for Asymmetric Reactions
Chiral Ionic Liquids (CILs) are a class of molten salts that are chiral and have melting points below 100°C. They have garnered considerable attention as solvents, catalysts, and templates in asymmetric synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility. tu-clausthal.de When the chirality is incorporated into the anion, particularly a sulfonate-based anion, it can lead to novel and effective CILs for various chemical transformations.
The synthesis of sulfonate-based chiral anions often starts from readily available and inexpensive materials from the chiral pool, such as amino acids or amino alcohols. tu-clausthal.denih.gov A general synthetic route involves the conversion of a chiral amino alcohol into a sulfonate-containing anion, followed by cation metathesis to introduce a suitable organic cation, such as tetrabutylammonium (B224687) or 1-butyl-3-methylimidazolium. researchgate.net The resulting CILs possess both a chiral center and a functional sulfonate group, which can play a crucial role in inducing stereoselectivity in chemical reactions.
The applications of these CILs in asymmetric reactions are diverse. They can act as chiral solvents, creating a chiral environment that can influence the stereochemical outcome of a reaction. Additionally, by anchoring functional groups onto the CIL structure, they can serve as asymmetric organocatalysts or as ligands for transition metal catalysts. nih.gov The ionic nature of these compounds often facilitates catalyst recycling, a key aspect of green chemistry.
Table 1: Representative Sulfonate-Based Chiral Ionic Liquids and Their Applications
| Chiral Anion Source | Cation | Application | Reference |
| Amino Alcohols | Tetrabutylphosphonium | Chiral Recognition | researchgate.net |
| (R)-Phenylethylamine | 1-Butyl-3-methylimidazolium | Chiral Shift Reagents | researchgate.net |
| Amino Acids | Tetrabutylammonium | Chiral Solvating Agents | tu-clausthal.denih.gov |
Chiral Solvating Agents for Enantiomeric Discrimination in Analytical Techniques
The determination of enantiomeric purity is a critical task in the pharmaceutical and chemical industries. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a rapid and convenient method for this purpose. nih.govnih.gov CSAs are chiral compounds that interact non-covalently with the enantiomers of a racemic analyte to form transient diastereomeric complexes. These diastereomeric complexes exhibit different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. acs.org
Sulfonate-based chiral ionic liquids have been successfully employed as CSAs. nih.gov The mechanism of enantiomeric discrimination relies on the formation of diastereomeric aggregates between the chiral anion of the CIL and the guest molecules. tu-clausthal.de The differing stabilities and geometries of these aggregates lead to distinct chemical shifts in the NMR spectrum for the two enantiomers of the analyte. acs.org The sulfonate group, along with other functional groups on the chiral anion, can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for effective chiral recognition.
Research has shown that new sulfonate-based chiral salts prepared from amino alcohols can effectively interact with different chiral guest molecules. tu-clausthal.denih.gov In some instances, baseline separation of the signals for the enantiomers has been observed in the NMR spectrum, indicating excellent enantiomeric discrimination. tu-clausthal.de The degree of chemical shift non-equivalence (Δδ) is a measure of the discrimination power of the CSA.
Table 2: Enantiomeric Discrimination of Racemic Analytes using Chiral Solvating Agents in NMR Spectroscopy
| Chiral Solvating Agent (CSA) | Racemic Analyte | Observed Chemical Shift Difference (Δδ in ppm) | Reference |
| Tetraaza Macrocyclic CSA | Dipeptide Derivatives | up to 0.486 | rsc.org |
| Isomannide-derived CSA | N-3,5-dinitrobenzoylphenylglycine methyl ester | Significant enantiodiscrimination | nih.gov |
| Amino alcohol-derived sulfonate CILs | Chiral Guest Molecules | Baseline separation observed | tu-clausthal.de |
The structural features of both the CSA and the analyte play a significant role in the effectiveness of the chiral discrimination. The presence of aromatic rings, hydrogen bond donors and acceptors, and stereogenic centers all contribute to the formation of stable diastereomeric complexes and, consequently, to the observed separation in the NMR spectra. tu-clausthal.denih.gov
Analytical Methodologies for Structural Elucidation and Purity Assessment
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental for the unambiguous structural confirmation of Phenyl 2-amino-2-ethoxyethene-1-sulfonate. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and vibrational spectroscopy (Infrared/Raman) provide detailed information about the molecular framework, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms. For this compound, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) would correlate proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range (2-3 bond) correlations, confirming the placement of the phenyl, ethoxy, and sulfonate groups relative to the ethene backbone. For instance, an HMBC correlation between the vinyl proton and the ipso-carbon of the phenyl ring would confirm their connectivity.
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the molecule, which in turn provides its elemental composition. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass accuracy in the low ppm range. nih.gov For this compound (C₁₀H₁₃NO₄S), the expected exact mass would be calculated and compared against the measured value to confirm the molecular formula. mdpi.com Fragmentation patterns observed in tandem MS (MS/MS) experiments would further corroborate the structure by showing characteristic losses of fragments such as the ethoxy group or the sulfonate moiety.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy identifies the functional groups present in the molecule. The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-O stretching of the ethoxy group (around 1050-1150 cm⁻¹), and strong, characteristic stretches for the sulfonate group (S=O) at approximately 1350 cm⁻¹ and 1175 cm⁻¹. researchgate.netscirp.org Raman spectroscopy, being complementary, would be particularly useful for observing the C=C double bond of the ethene core and the symmetric vibrations of the phenyl ring, which are often weak in the IR spectrum. scirp.org
Table 1: Predicted Spectroscopic Data for this compound This table is illustrative and based on general principles of spectroscopy, as specific experimental data for this compound is not publicly available.
| Technique | Predicted Observation | Structural Feature Confirmed |
|---|---|---|
| ¹H NMR | Signals for phenyl protons, a vinyl proton, NH₂ protons, and ethoxy group (CH₂ and CH₃). | Presence of all key proton environments. |
| ¹³C NMR | Signals for phenyl carbons, vinyl carbons (C=C), ethoxy carbons, and carbon attached to the amino group. | Carbon skeleton of the molecule. |
| 2D NMR (HMBC) | Correlations between vinyl proton and phenyl ring carbons; correlations between ethoxy protons and the vinyl carbon. | Connectivity of functional groups to the ethene core. |
| HRMS (ESI-TOF) | Accurate mass measurement corresponding to the elemental formula C₁₀H₁₃NO₄S. | Elemental composition and molecular formula. |
| FTIR | Stretching vibrations for N-H (~3400 cm⁻¹), C-H (aromatic/aliphatic), C=C (~1640 cm⁻¹), S=O (~1350, 1175 cm⁻¹), C-O (~1100 cm⁻¹). thermofisher.com | Presence of amino, phenyl, ethene, sulfonate, and ethoxy functional groups. |
| Raman | Strong signals for aromatic C-H and C=C stretching; C=C stretching of the ethene backbone. scirp.org | Confirmation of the carbon-carbon double bonds and aromatic system. |
Chromatographic Separations for Isomer Resolution and Purity Determination
Chromatographic techniques are essential for separating this compound from any impurities, byproducts, or potential isomers, thereby ensuring the purity of the analyzed compound.
Given the polarity of the amino and sulfonate groups, High-Performance Liquid Chromatography (HPLC) is a well-suited method. Reversed-phase HPLC (RP-HPLC) using a C18 or phenyl-hexyl stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) would likely be effective for purity assessment. nih.gov The presence of the phenyl group allows for sensitive detection using a UV-Vis detector.
The double bond in the ethene core introduces the possibility of E/Z geometric isomers. Developing a specific chromatographic method is crucial for resolving and quantifying these isomers. Normal-phase HPLC or Supercritical Fluid Chromatography (SFC) could offer different selectivity for separating such isomers. diva-portal.org The choice of stationary phase and mobile phase conditions would be optimized to achieve baseline separation. nih.gov Ion-exchange chromatography could also be employed, leveraging the ionic nature of the sulfonate and amino groups to achieve separation. mdpi.com
Table 2: Chromatographic Methodologies for Analysis
| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18 (Octadecyl silane) | Water/Acetonitrile with formic acid | Purity assessment and quantification. |
| Normal-Phase HPLC | Silica or Cyano-propyl | Hexane/Isopropanol | Separation of E/Z geometric isomers. |
| Supercritical Fluid Chromatography (SFC) | Chiral or polar-modified columns | Supercritical CO₂ with a polar co-solvent (e.g., Methanol) | Resolution of isomers with low environmental impact. diva-portal.org |
| Ion-Exchange Chromatography | Anion or Cation exchange resin | Aqueous buffer with increasing salt gradient | Separation based on the ionic character of the molecule. mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction provides the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. nih.govnih.gov
The resulting crystal structure would unambiguously confirm the molecular connectivity and the stereochemistry, for example, by definitively assigning the E or Z configuration of the double bond. Furthermore, X-ray crystallography reveals details about intermolecular interactions in the solid state, such as hydrogen bonding involving the amino and sulfonate groups, and potential π–π stacking interactions from the phenyl rings. nih.gov This information is invaluable for understanding the compound's physical properties and packing in the solid state. The successful growth of a single crystal of sufficient quality is a prerequisite for this analysis. researchgate.net
Table 3: Information Obtainable from X-ray Crystallography
| Parameter | Significance |
|---|---|
| Molecular Connectivity | Absolute confirmation of the covalent bonding framework. |
| Bond Lengths and Angles | Provides precise geometric data for comparison with theoretical models. nih.gov |
| Stereochemistry | Unambiguous determination of the geometry (E/Z) at the C=C double bond. |
| Conformation | Reveals the preferred spatial orientation of the phenyl and ethoxy groups. |
| Intermolecular Interactions | Identifies hydrogen bonds, van der Waals forces, and π-stacking that govern the crystal packing. nih.gov |
| Crystal System and Space Group | Defines the symmetry and unit cell parameters of the crystal lattice. |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways for Highly Substituted Analogues
The development of synthetic routes to "Phenyl 2-amino-2-ethoxyethene-1-sulfonate" and its derivatives is a primary area for future investigation. The creation of a diverse library of these compounds with various substituents on the phenyl ring, the amino group, and the ethoxy group will be crucial for structure-activity relationship studies.
Key Research Objectives:
Multicomponent Reactions: Designing one-pot, multicomponent reactions will be a key strategy for the atom-economical synthesis of these complex molecules. acs.org This could involve the reaction of a substituted aniline, an ethoxyacetylene derivative, and a sulfur trioxide source.
Catalytic Cross-Coupling Reactions: The use of transition metal catalysis, such as palladium or copper, could enable the late-stage functionalization of a pre-synthesized enamine sulfonate scaffold. organic-chemistry.org This would allow for the rapid generation of a wide array of analogues.
Flow Chemistry: The implementation of continuous flow synthesis could offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of these compounds.
Hypothetical Synthetic Route and Potential Analogues:
| Reactant 1 (Aniline Derivative) | Reactant 2 (Alkyne) | Reactant 3 (Sulfonating Agent) | Potential Product (Highly Substituted Analogue) |
| 4-Fluoroaniline | Ethoxyacetylene | Sulfur trioxide-dimethylformamide complex | Phenyl (4-fluorophenyl)-2-amino-2-ethoxyethene-1-sulfonate |
| 3,5-Dimethylaniline | 1-Ethoxypropyne | Chlorosulfonic acid | Phenyl (3,5-dimethylphenyl)-2-amino-2-ethoxy-1-propene-1-sulfonate |
| 4-Nitroaniline | Ethoxyacetylene | Pyridine-sulfur trioxide complex | Phenyl (4-nitrophenyl)-2-amino-2-ethoxyethene-1-sulfonate |
Investigation of Photo- and Electrochemical Reactivity of Enamine-Sulfonate Systems
The inherent electronic properties of the enamine and sulfonate groups suggest that "this compound" and its derivatives could exhibit interesting photo- and electrochemical behaviors.
Photochemical Reactivity:
Enamines and enaminones are known to undergo a variety of photochemical transformations, including [2+2] cycloadditions and 6π-electrocyclizations. researchgate.net Future research should focus on:
Photoisomerization: Investigating the potential for E/Z isomerization around the carbon-carbon double bond upon irradiation with light of specific wavelengths. This could have applications in molecular switches and photosensitive materials.
Photocyclization: Exploring the possibility of intramolecular cyclization reactions, potentially leading to the synthesis of novel heterocyclic compounds.
Photocatalysis: Utilizing the enamine-sulfonate system as a novel photocatalyst for organic transformations, leveraging its potential to absorb light and participate in electron transfer processes. rsc.org
Electrochemical Reactivity:
Recent studies have demonstrated the electrochemical synthesis of enaminyl sulfonates, indicating the accessibility of radical cation intermediates. acs.org This opens up avenues for:
Electrosynthesis: Optimizing and expanding the scope of the electrochemical synthesis of "this compound" analogues. researchgate.net This method offers a green and efficient alternative to traditional chemical synthesis. rsc.org
Electropolymerization: Investigating the potential for the electrochemical polymerization of these compounds to form conductive polymers with tailored electronic properties.
Electrochemical Sensing: Developing sensors based on the electrochemical oxidation or reduction of the enamine-sulfonate moiety for the detection of specific analytes.
A recent study on the multicomponent electrosynthesis of enaminyl sulfonates provides valuable insights into the potential electrochemical behavior of these systems. acs.org
Table of Electrochemical Synthesis Parameters and Yields for Analogous Enaminyl Sulfonates:
| Substrate (Alkylamine) | Alcohol | Yield (%) |
| N,N-Diisopropylamine | Neopentyl alcohol | 85 |
| N-Ethylpiperidine | Neopentyl alcohol | 21 |
| N-Ethylindole | Neopentyl alcohol | 35 |
Data adapted from a study on the electrochemical one-pot synthesis of enaminyl sulfonate esters. acs.org
Development of Sustainable Synthesis Protocols (e.g., electrochemistry, atom-economical approaches)
The principles of green chemistry should be at the forefront of the development of synthetic methods for "this compound" and its derivatives.
Electrochemistry: As mentioned, electrosynthesis represents a highly sustainable approach, avoiding the need for chemical oxidants and often proceeding under mild conditions. acs.org The direct electrochemical oxidation of amines to enamines is a well-established and environmentally friendly process. acs.org
Atom-Economical Approaches: The design of synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key goal. organic-chemistry.org This includes the development of catalytic reactions and multicomponent reactions that minimize waste generation. researchgate.net The use of (E)-2-methoxyethene-1-sulfonyl fluoride (B91410) as a reagent for the construction of enaminyl sulfonyl fluorides is an example of a highly atom-economical approach where methanol (B129727) is the sole byproduct. organic-chemistry.org
Green Solvents: The exploration of environmentally benign solvents, such as water, ionic liquids, or supercritical fluids, for the synthesis of these compounds will be crucial for developing truly sustainable protocols. researchgate.net
Advanced Materials Integration and Performance Optimization Studies
The unique electronic and structural features of "this compound" suggest its potential for integration into advanced materials.
Organic Electronics: The conjugated π-system of the enamine moiety, coupled with the electron-withdrawing nature of the sulfonate group, could lead to interesting semiconducting or charge-transport properties. Future research could explore the use of these compounds as building blocks for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule (electron-donating amino and ethoxy groups and electron-withdrawing sulfonate group) suggests potential for NLO applications. The synthesis and characterization of a series of analogues with varying substituents will be necessary to optimize the NLO response.
Functional Polymers: The incorporation of the "this compound" unit into polymer backbones or as pendant groups could lead to the development of functional polymers with tailored optical, electronic, or sensing properties.
Further research into the solid-state packing and thin-film morphology of these compounds will be critical for optimizing their performance in materials science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
